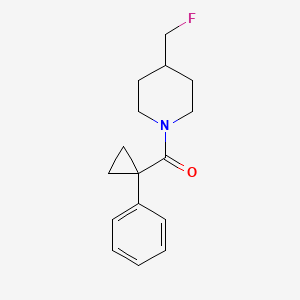
4-(Fluoromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a phenylcyclopropanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluoromethyl group and the phenylcyclopropanecarbonyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: This step often involves fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Phenylcyclopropanecarbonyl Group: This can be done through acylation reactions using phenylcyclopropanecarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Fluoromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine involves its interaction with specific molecular targets. The fluoromethyl group may enhance its binding affinity to certain enzymes or receptors, while the phenylcyclopropanecarbonyl group may influence its overall stability and reactivity. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
4-(Hydroxymethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 4-(Fluoromethyl)-1-(1-phenylcyclopropanecarbonyl)piperidine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and hydroxy analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H20FNO |
|---|---|
Molecular Weight |
261.33 g/mol |
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C16H20FNO/c17-12-13-6-10-18(11-7-13)15(19)16(8-9-16)14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
InChI Key |
QBRIOWDTWPQMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CF)C(=O)C2(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















